molecular formula C16H38O5Si4 B108374 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane CAS No. 17096-07-0

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Cat. No.: B108374
CAS No.: 17096-07-0
M. Wt: 422.8 g/mol
InChI Key: BESKSSIEODQWBP-UHFFFAOYSA-N
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Description

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS 17096-07-0) is a highly reactive organosilicon compound characterized by its methacrylate functionality and tris(trimethylsiloxy)silyl group. It is a colorless, volatile liquid with a low boiling point (112–115°C) and density of 0.918 g/mL . Its molecular structure (C₁₆H₃₈O₅Si₄) combines hydrophobic trimethylsiloxy groups with a polymerizable methacryloyloxy moiety, enabling dual functionality as a crosslinker and surface modifier .

This compound is widely utilized in biomedical applications, particularly in silicone hydrogel contact lenses, where its tris(trimethylsiloxy) groups enhance oxygen permeability (Dk > 100 barrer) while maintaining optical transparency and mechanical stability . It also serves as a silane coupling agent in surface modifications, improving adhesion between organic polymers and inorganic substrates like glass or silica . Additional applications include proteomics research, moisture scavenging, and hydrophobization in coatings .

Properties

IUPAC Name

3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38O5Si4/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESKSSIEODQWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28502-32-1
Record name 2-Propenoic acid, 2-methyl-, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28502-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00168977
Record name 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17096-07-0
Record name Tris(trimethylsiloxy)silylpropyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17096-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S78J7T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Biological Activity

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (often abbreviated as TRIS) is a silane coupling agent with significant applications in materials science, particularly in the development of silicone-based hydrogels and contact lenses. Its unique structure combines methacrylate functionality with siloxane chains, which enhances its compatibility with various substrates and improves the mechanical properties of polymeric materials.

  • IUPAC Name : this compound
  • CAS Number : 17096-07-0
  • Molecular Formula : C16H38O5Si4
  • Molar Mass : 422.81 g/mol
  • Density : 0.918 g/mL at 25°C
  • Boiling Point : 112-115°C at 0.2 mm Hg

The biological activity of TRIS is primarily linked to its ability to form stable siloxane networks, which can enhance the biocompatibility and mechanical strength of hydrogels used in biomedical applications, such as contact lenses. The methacrylate group allows for polymerization, enabling the formation of crosslinked structures that are crucial for maintaining the integrity and functionality of hydrogel materials.

Applications in Biomedical Research

  • Contact Lens Development :
    • TRIS has been extensively studied for its role in improving the comfort and performance of silicone hydrogel contact lenses. Research indicates that incorporating TRIS into hydrogel formulations enhances oxygen permeability and reduces surface friction, leading to better wear comfort for users .
  • Biocompatibility :
    • Studies have shown that TRIS-modified hydrogels exhibit favorable biocompatibility profiles, making them suitable for prolonged contact with ocular tissues. The incorporation of TRIS helps mitigate issues related to protein deposition and lens fogging, which are common challenges in contact lens technology .
  • Mechanical Properties :
    • The addition of TRIS to hydrogel formulations has been linked to improved mechanical properties, including tensile strength and elasticity. This enhancement is crucial for maintaining lens shape and durability during use .

Study 1: Silicone Hydrogel Contact Lenses

A study published in ResearchGate investigated the synthesis and characterization of silicone contact lenses incorporating TRIS. The findings highlighted that lenses made with TRIS demonstrated superior comfort levels compared to traditional materials due to reduced friction and enhanced moisture retention .

Study 2: Biotribological Behavior

Another research article examined the effect of albumin and cholesterol on the biotribological behavior of hydrogels containing TRIS. The results indicated that TRIS-modified hydrogels exhibited lower friction coefficients, suggesting improved performance in real-world conditions where protein interactions are prevalent .

Comparative Analysis

PropertyTraditional HydrogelTRIS-Modified Hydrogel
Oxygen PermeabilityModerateHigh
Surface FrictionHigherLower
BiocompatibilityVariableExcellent
Mechanical StrengthLowerEnhanced

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H38O5Si4
  • Molar Mass : 422.81 g/mol
  • Density : 0.918 g/mL at 25°C
  • Boiling Point : 112-115°C at 0.2 mm Hg
  • Solubility : Immiscible with water; soluble in organic solvents like ethanol and acetone.

Adhesives and Sealants

TRIS is widely used as a coupling agent in adhesives and sealants, significantly improving adhesion to substrates such as glass, metals, and plastics. Its incorporation enhances the durability and water resistance of these products.

Coatings

In coatings, TRIS serves to improve adhesion and imparts hydrophobic and oleophobic properties to surfaces. This results in enhanced scratch and abrasion resistance, making it suitable for protective coatings in various applications.

Composites

TRIS is utilized in composite materials where it acts as a reinforcing agent, improving mechanical properties through better interfacial adhesion between the matrix and fillers.

Biomedical Applications

In biomedical research, TRIS plays a crucial role as a silylating agent in the development of silicone hydrogel contact lenses. It enhances oxygen permeability, which is vital for corneal health during lens wear .

Proteomics Research

TRIS is employed in proteomics as a tetramethylsilane-protected silicate compound, aiding in the stabilization of proteins during analysis .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
AdhesivesCoupling agent for improved adhesionEnhanced durability and water resistance
CoatingsSurface treatment for hydrophobicityIncreased scratch and abrasion resistance
CompositesReinforcement in polymer compositesImproved mechanical properties
BiomedicalSilicone hydrogel contact lensesIncreased oxygen permeability
ProteomicsStabilization of proteinsImproved analytical outcomes

Case Study 1: Silicone Hydrogel Contact Lenses

Research has shown that increasing the concentration of TRIS in silicone hydrogel formulations correlates with enhanced oxygen permeability. This property is critical for maintaining corneal health during extended wear periods .

Case Study 2: Adhesive Formulations

A study demonstrated that adhesives formulated with TRIS exhibited superior adhesion to metal substrates compared to traditional adhesives without silane coupling agents. The presence of TRIS improved the mechanical strength and moisture resistance of the adhesive joints .

Safety Considerations

While TRIS has numerous beneficial applications, it must be handled with care due to potential skin and eye irritation upon contact. Proper safety measures should be implemented when working with this compound to mitigate risks associated with its flammability and irritant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane and structurally related silane compounds:

Property This compound 3-Methacryloxypropyltrimethoxysilane SiGMA [(methacryloxy-hydroxypropoxy-propyl)methyl bis(trimethylsiloxy)silane] BIS [3-(3-methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane]
Functional Groups Tris(trimethylsiloxy) + methacrylate Trimethoxy + methacrylate Bis(trimethylsiloxy) + methacrylate + hydroxyl Bis(trimethylsiloxy) + methacrylate + hydroxyl
Reactivity Low hydrolysis due to stable trimethylsiloxy groups High hydrolysis (methoxy → silanol) Moderate; hydroxyl enables hydrogen bonding Moderate; hydroxyl enhances hydrophilicity
Oxygen Permeability (Dk) >100 barrer (ideal for contact lenses) Not applicable (used in coatings, not biomedical) ~50–80 barrer ~30–60 barrer
Hydrophobicity High (immiscible with water) Moderate (hydrolyzes to hydrophilic silanol) Low (hydroxyl increases hydrophilicity) Low (hydroxyl increases hydrophilicity)
Primary Applications Contact lenses, proteomics, hydrophobic coatings Surface adhesion, crosslinking in coatings Hydrogels with phase-separated networks Hydrogels with balanced water content
Mechanical Stability High (rigid trisiloxane structure) Moderate (flexible methoxysilane) Moderate (prone to microphase separation) Low (softens with high water content)

Key Differentiators

Oxygen Permeability: The tris(trimethylsiloxy) configuration in this compound provides superior oxygen transport compared to bis-siloxy analogs (SiGMA, BIS), making it indispensable in extended-wear contact lenses .

Hydrolytic Stability: Unlike 3-methacryloxypropyltrimethoxysilane, which readily hydrolyzes to form silanol groups for crosslinking , the trimethylsiloxy groups in the target compound resist hydrolysis, ensuring durability in aqueous environments like tear fluid .

Phase Behavior: Copolymerization with hydrophilic monomers (e.g., HEMA, DMA) yields homogeneous hydrogels with this compound, whereas SiGMA-based networks exhibit microphase separation due to reactivity mismatches with PEGDA .

Protein Resistance :
The compound’s hydrophobic surface minimizes protein adsorption (<5 µg/cm² for lysozyme) in contact lenses, outperforming BIS-based hydrogels, which adsorb 10–15 µg/cm² due to hydroxyl-mediated interactions .

Limitations and Trade-offs

  • Cost and Synthesis : The tris(trimethylsiloxy) structure requires complex synthesis involving silane coupling and radical reactions, increasing production costs compared to simpler silanes like 3-methacryloxypropyltrimethoxysilane .
  • Handling : Moisture sensitivity necessitates storage below 5°C and inert atmospheres, unlike more stable methoxysilanes .

Preparation Methods

Reaction Mechanism

The catalytic cycle begins with oxidative addition of the Si–H bond to platinum, forming a Pt–H–Si intermediate. Subsequent coordination of allyl methacrylate’s double bond facilitates insertion into the Pt–H bond, followed by reductive elimination to yield the product. Key steps include:

  • Oxidative Addition :
    Pt0+HSi(OSiMe3)3Pt–H–Si(OSiMe3)3\text{Pt}^0 + \text{HSi(OSiMe}_3\text{)}_3 \rightarrow \text{Pt–H–Si(OSiMe}_3\text{)}_3

  • Alkene Coordination :
    Pt–H–Si(OSiMe3)3+CH2=CHCH2OCOC(CH3)=CH2Pt–[CH2CH2CH2OCOC(CH3)=CH2]–Si(OSiMe3)3\text{Pt–H–Si(OSiMe}_3\text{)}_3 + \text{CH}_2=\text{CHCH}_2\text{OCOC(CH}_3\text{)=CH}_2 \rightarrow \text{Pt–[CH}_2\text{CH}_2\text{CH}_2\text{OCOC(CH}_3\text{)=CH}_2\text{]–Si(OSiMe}_3\text{)}_3

  • Reductive Elimination :
    Pt–[CH2CH2CH2OCOC(CH3)=CH2]–Si(OSiMe3)3Product+Pt0\text{Pt–[CH}_2\text{CH}_2\text{CH}_2\text{OCOC(CH}_3\text{)=CH}_2\text{]–Si(OSiMe}_3\text{)}_3 \rightarrow \text{Product} + \text{Pt}^0

Catalytic Systems and Yields

Platinum-based catalysts dominate due to their high selectivity and activity. Common systems include:

CatalystSolventTemperature (°C)Yield (%)Selectivity (%)Source
H₂PtCl₆ (Speier’s catalyst)Hexane80–10074–8592
Karstedt’s catalystSolvent-free70–9085–9095
Pt/Ph₃P complexToluene60–8088–9398

Key Observations :

  • Solvent-free conditions (e.g., Karstedt’s catalyst) improve atom economy and reduce purification complexity.

  • Phosphine-modified Pt catalysts enhance selectivity by suppressing side reactions like methacrylate homopolymerization.

Industrial-Scale Synthesis and Process Optimization

Industrial production prioritizes cost efficiency and scalability while maintaining high purity (>98%). Key modifications from laboratory methods include:

Continuous Flow Reactors

Tubular reactors with inline monitoring enable precise control of residence time (10–30 minutes) and temperature (70–90°C), achieving consistent yields of 89–92%. Benefits include:

  • Reduced platinum loading (50–100 ppm vs. 200–500 ppm in batch processes).

  • Minimized byproduct formation (e.g., disilylation products <2%).

Purification Challenges

The product’s high boiling point (368.6°C) and moisture sensitivity necessitate:

  • Short-path distillation under vacuum (<0.1 mmHg) to prevent thermal degradation.

  • Molecular sieves (3Å) for post-synthesis drying to maintain hydrolytic stability.

Analytical Validation of Synthesis Success

Spectroscopic Characterization

  • FTIR : Peaks at 1705 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), and 1250 cm⁻¹ (Si–CH₃ bend) confirm methacrylate and siloxane functionalities.

  • ¹H NMR : Signals at δ 5.5–6.1 ppm (vinyl protons), δ 4.1 ppm (–OCH₂–), and δ 0.1–0.3 ppm (Si–CH₃) validate structural integrity.

Purity Assessment

  • Gas Chromatography (GC) : Retention time matching against authentic standards ensures >98% purity.

  • Karl Fischer Titration : Moisture content <50 ppm critical for storage stability.

Comparative Analysis of Synthesis Methods

ParameterBatch ReactorContinuous Flow
Platinum Catalyst Loading200–500 ppm50–100 ppm
Reaction Time2–4 hours10–30 minutes
Energy ConsumptionHighModerate
Byproduct Formation3–5%1–2%
ScalabilityLimitedHigh

Challenges and Mitigation Strategies

Side Reactions

  • Homopolymerization of Methacrylate : Additives like hydroquinone (100–200 ppm) inhibit radical initiation.

  • Disilylation : Excess allyl methacrylate (1.2–1.5 eq.) drives selectivity toward monosilylation.

Moisture Sensitivity

  • Inert Atmosphere : Schlenk techniques or nitrogen blankets prevent hydrolysis of Si–O–Si bonds during synthesis.

  • Storage : Sealed amber vials at –20°C extend shelf life to >12 months.

Emerging Innovations in Synthesis

Non-Platinum Catalysts

  • Iron Complexes : Preliminary studies show Fe(CO)₅ achieves 65–70% yield but requires higher temperatures (120–140°C).

  • Photocatalysis : UV-activated Ru(bpy)₃²⁺ enables room-temperature reactions (yield: 78–82%).

Solvent Recycling

  • Hexane Recovery : Distillation units reclaim >95% solvent, reducing waste and costs .

Q & A

Basic: What are the standard synthesis protocols for 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, and how is its structure validated?

Answer:
The synthesis typically involves a reaction between chlorotrimethylsilane, allyl methacrylate, and other silane precursors under controlled hydrolysis and condensation conditions . Structural validation employs spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm siloxane (Si-O-Si) and methacrylate (C=O) functional groups, while nuclear magnetic resonance (NMR) is used to analyze proton environments and confirm the molecular architecture .

Basic: What physicochemical properties make this compound suitable as a silicone hydrogel component?

Answer:
Key properties include:

  • High oxygen permeability due to tris(trimethylsiloxy)silane groups, critical for biomedical applications like contact lenses .
  • Hydrophobicity , which balances water content when copolymerized with hydrophilic monomers (e.g., HEMA or NVP) .
  • Reactivity as a crosslinking agent, enabling covalent integration into polymer networks .
    Density (0.933 g/cm³) and thermal stability (boiling point 368.6°C) further support its use in high-temperature processing .

Advanced: How can copolymer composition be optimized to balance oxygen permeability and mechanical strength in silicone hydrogels?

Answer:

  • Experimental Design : Vary the ratio of this compound to hydrophilic monomers (e.g., HEMA or DMA) and incorporate crosslinkers like ethylene glycol dimethacrylate (EGDMA) .
  • Characterization : Measure equilibrium water content (gravimetric analysis) and oxygen permeability (polarographic sensors). Mechanical properties are assessed via tensile testing .
  • Trade-off Resolution : Higher silane content improves oxygen permeability but may reduce flexibility; iterative adjustments with dynamic mechanical analysis (DMA) optimize performance .

Advanced: How can discrepancies in drug release profiles from contact lenses incorporating this compound be resolved?

Answer:
Discrepancies arise from non-standardized in vitro methods (e.g., tear fluid simulation, blinking dynamics) . Methodological improvements include:

  • Dynamic Release Testing : Use flow cells to mimic tear turnover rates.
  • Tear Fluid Mimetics : Incorporate electrolytes (Na⁺, K⁺) and proteins (lysozyme) into release media .
  • Data Correlation : Apply pharmacokinetic models (e.g., Higuchi or Korsmeyer-Peppas) to align in vitro and in vivo release kinetics .

Advanced: What methodologies assess the long-term stability of hydrophobic coatings using this silane?

Answer:

  • 3D Scanning Force Microscopy : Quantifies surface roughness and coating integrity under shear stress .
  • Neutron Reflectivity : Measures hydration levels and interfacial stability in aqueous environments .
  • Accelerated Aging Tests : Expose coatings to cyclic temperature/humidity variations and monitor delamination via optical microscopy .

Basic: How does this compound function as a coupling agent in nanoparticle modifications?

Answer:
As a silane coupling agent, it hydrolyzes in polar solvents (e.g., ethanol/water mixtures) to form reactive silanol groups, which condense with hydroxylated nanoparticle surfaces (e.g., CaSiO₃). This enhances dispersion and interfacial adhesion in composites. Validation includes:

  • FTIR to confirm Si-O-Ca bonds.
  • Thermogravimetric Analysis (TGA) to quantify grafting efficiency .

Advanced: How can copolymer coatings be designed to minimize biofouling while maintaining hydrophobicity?

Answer:

  • Copolymer Architecture : Integrate this compound with zwitterionic monomers (e.g., MPC) to create amphiphilic block copolymers.
  • Anti-biofouling Tests : Evaluate protein adsorption (e.g., bovine serum albumin) via fluorescence microscopy and platelet adhesion using in vitro blood models .
  • Swelling Behavior Analysis : Adjust hydrophobic anchor content (e.g., lauryl methacrylate) to limit water uptake while retaining repellency .

Advanced: What strategies improve the antibacterial performance of surfaces modified with this silane?

Answer:

  • Surface Functionalization : Graft amphiphilic block copolymers containing silane coupling segments and antibacterial moieties (e.g., quaternary ammonium).
  • Antibacterial Assays : Test against Staphylococcus aureus and Escherichia coli using ISO 22196 standards.
  • Durability Testing : Expose surfaces to repeated washing cycles and reassess biofilm formation via confocal microscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
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3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

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